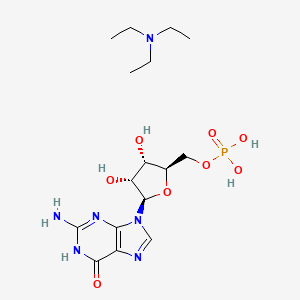
Guanosine 5'-monophosphate, triethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD30475615 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD30475615 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD30475615 is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: MFCD30475615 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD30475615 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of MFCD30475615 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
MFCD30475615 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, including as a drug candidate for treating specific diseases. In industry, MFCD30475615 is used in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD30475615 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propiedades
Fórmula molecular |
C16H29N6O8P |
|---|---|
Peso molecular |
464.41 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O8P.C6H15N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 |
Clave InChI |
IFNUTVSXIUOXNI-GWTDSMLYSA-N |
SMILES isomérico |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















